5-Fluoro-2-propyl-1H-indole
Description
5-Fluoro-2-propyl-1H-indole is a fluorinated indole derivative featuring a fluorine atom at the 5-position and a propyl group at the 2-position of the indole scaffold. For example, details the methylation of 5-fluoroindole at the 1-position using methyl iodide, implying that similar strategies could introduce alkyl groups at other positions . The fluorine atom at position 5 likely enhances electronic effects, influencing reactivity and intermolecular interactions, while the 2-propyl group may modulate lipophilicity and steric bulk.
Properties
Molecular Formula |
C11H12FN |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
5-fluoro-2-propyl-1H-indole |
InChI |
InChI=1S/C11H12FN/c1-2-3-10-7-8-6-9(12)4-5-11(8)13-10/h4-7,13H,2-3H2,1H3 |
InChI Key |
LZSWBFHLSQEGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(N1)C=CC(=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen Substitution: Fluoro vs. Chloro Analogs
- 5-Chloro-2-propyl-1H-indole (CAS 866405-01-8): This compound replaces fluorine with chlorine at position 5. The chloro analog has a higher molecular weight (193.67 g/mol vs. ~177.22 g/mol for the fluoro compound) and a predicted pKa of 16.63 ± 0.30. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but increase steric hindrance .
- Biological Implications : Fluorine’s strong electronegativity often enhances metabolic stability and bioavailability in drug design, whereas chlorine may improve hydrophobic interactions.
Substituent Position and Type
- 5-Fluoro-1-methyl-1H-indole (): Methylation at position 1 results in a lower melting point (55–56°C) compared to sulfonated derivatives (e.g., 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole, mp 111–112°C). The 2-propyl group in the target compound likely increases lipophilicity relative to the 1-methyl analog .
- 5-Fluoro-3-(triazolyl-ethyl)-1H-indole derivatives (–5): These compounds feature triazole moieties at position 3, synthesized via Cu-catalyzed azide-alkyne cycloaddition (click chemistry). Their yields (22–42%) are lower than the near-quantitative alkylation/sulfonation reactions in , highlighting the efficiency of simpler substitution strategies .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 5-Fluoro-2-propyl-1H-indole* | C₁₁H₁₂FN | ~177.22 | N/A | 5-F, 2-propyl |
| 5-Chloro-2-propyl-1H-indole | C₁₁H₁₂ClN | 193.67 | N/A | 5-Cl, 2-propyl |
| 5-Fluoro-1-methyl-1H-indole | C₉H₈FN | 149.17 | 55–56 | 5-F, 1-methyl |
| 5-Fluoro-1-tosyl-1H-indole | C₁₅H₁₂FNO₂S | 289.32 | 111–112 | 5-F, 1-tosyl |
| 5-Fluoro-3-triazolyl-indole | C₁₃H₁₂FN₅ | 265.27 | N/A | 5-F, 3-triazolyl-ethyl |
*Predicted values based on analog data.
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